INU-152 Exhibits Single-Digit Nanomolar Potency Against All Three RAF Isoforms
INU-152 (compound 4b) was evaluated against a panel of RAF kinases. It demonstrated highly potent, equipotent inhibition of BRAF V600E, BRAF WT, and CRAF with IC50 values of 2 nM, 2 nM, and 1 nM, respectively [1]. This is a key differentiation from first-generation BRAF inhibitors like vemurafenib (PLX4032), which primarily target BRAF V600E and exhibit weak or no activity against CRAF, leading to paradoxical pathway activation [2].
| Evidence Dimension | Enzymatic Inhibition (IC50) |
|---|---|
| Target Compound Data | BRAF V600E: 2 nM; BRAF WT: 2 nM; CRAF: 1 nM |
| Comparator Or Baseline | Vemurafenib (PLX4032): IC50 for BRAF V600E is reported as 31-44 nM; activity against CRAF is minimal or absent |
| Quantified Difference | INU-152 is approximately 15- to 44-fold more potent against BRAF V600E than vemurafenib, and is a potent inhibitor of CRAF, a property vemurafenib lacks |
| Conditions | In vitro kinase activity assays using recombinant proteins |
Why This Matters
This data establishes INU-152 as a true pan-RAF inhibitor, crucial for research models where complete MAPK pathway blockade is required to prevent resistance and paradoxical activation, unlike first-generation BRAF inhibitors.
- [1] Hong, S. P., Lee, Y., Choi, N. S., Nam, K.-Y., & Ahn, S. K. (2016). Discovery of a Highly Specific and Potent Pan-RAF Inhibitor. Bulletin of the Korean Chemical Society, 37(10), 1632–1637. (Table 5 data) View Source
- [2] Bollag, G., Hirth, P., Tsai, J., Zhang, J., Ibrahim, P. N., Cho, H., Spevak, W., Zhang, C., Zhang, Y., Habets, G., Burton, E. A., Wong, B., Tsang, G., West, B. L., Powell, B., Shellooe, R., Marimuthu, A., Nguyen, H., Zhang, K. Y., ... Nolop, K. (2010). Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma. Nature, 467(7315), 596–599. View Source
